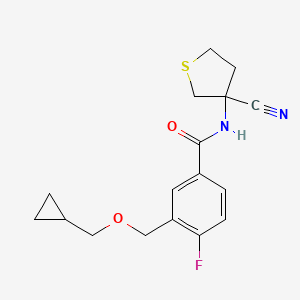

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a chemical compound used in scientific research applications. It is a potent and selective inhibitor of a specific protein, which plays a crucial role in various biological processes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated for their antimicrobial properties. Microwave-induced synthesis facilitated the creation of 5-arylidene derivatives, which showed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom significantly enhanced the antimicrobial efficacy of these compounds (Desai, Rajpara, & Joshi, 2013).

Insecticidal Optimization

The optimization of insecticidal activity in fluorobenzyl esters was investigated by introducing a cyano group and a fluorine atom, leading to improved efficacy against specific pests. This study highlights the potential of fluorine-containing compounds in the development of new insecticides (Beddie, Farnham, & Khambay, 1995).

Synthetic Equivalents of Nitrile Ylides

N-(Cyanomethyl)- and N-(α-cyanobenzyl)imines, which can tautomerize into azomethine ylides, were explored for their cycloadditions with olefinic dipolarophiles. This research provides insights into synthetic pathways that mimic the reactivity of nitrile ylides, offering new synthetic strategies for the construction of complex molecules (Tsuge, Ueno, Kanemasa, & Yorozu, 1986).

Metabolite Identification and Excretion

The metabolites of a novel If channel inhibitor were identified, and their renal and hepatic excretion pathways were investigated. This study underscores the importance of understanding the metabolism and excretion of fluorine-containing pharmaceuticals for their development and therapeutic application (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Asymmetric Synthesis

The synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes was explored, highlighting the unique challenges and opportunities presented by the inclusion of fluorine atoms in cyclopropane rings. Such compounds have significant potential in medicinal chemistry due to their biological activity and improved metabolic profile (Pons, Delion, Poisson, Charette, & Jubault, 2021).

Eigenschaften

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-15-4-3-13(7-14(15)9-22-8-12-1-2-12)16(21)20-17(10-19)5-6-23-11-17/h3-4,7,12H,1-2,5-6,8-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULTRAYSKNQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCSC3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-3-[(cyclopropylmethoxy)methyl]-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)

![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)

![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)